molecular formula C5H6N2OS B14916921 2-(Methylamino)thiazole-4-carbaldehyde

2-(Methylamino)thiazole-4-carbaldehyde

Cat. No.: B14916921
M. Wt: 142.18 g/mol
InChI Key: LTTUKHRIVAJCJW-UHFFFAOYSA-N
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Description

2-(Methylamino)thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole ring with a methylamino group at the 2-position and an aldehyde group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)thiazole-4-carbaldehyde typically involves the reaction of thioamides with α-haloketones under basic conditions. One common method includes the cyclization of N-methylthiourea with α-chloroacetaldehyde, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Methylamino)thiazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: The compound is explored for its potential in developing new pharmaceuticals, particularly in anticancer and antimicrobial research.

    Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)thiazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    2-Aminothiazole: Another thiazole derivative with a primary amino group at the 2-position.

    2-(Phenylamino)thiazole: A thiazole derivative with a phenylamino group at the 2-position.

Comparison:

Properties

IUPAC Name

2-(methylamino)-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-6-5-7-4(2-8)3-9-5/h2-3H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTUKHRIVAJCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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